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molecular formula C9H7BrF3NO B1271053 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 25625-57-4

2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B1271053
M. Wt: 282.06 g/mol
InChI Key: OSKNAKFZYROIOL-UHFFFAOYSA-N
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Patent
US07645784B2

Procedure details

Part A: Synthesis of 2-bromo-N-(3-trifluoromethyl-phenyl)-acetamide Bromoacetyl bromide (1.41 g, 7 mmol) was added under stirring to a solution of 3-trifluoromethyl-aniline (0.77 g, 4.8 mmol) and triethylamine (0.83 mL, 8.2 mmol) in THF (60 mL) at 0° C. The reaction was stirred for 3 h at 0° C. and the solvent was evaporated. The crude product was purified by flash chromatography (Silica, heptane/ethyl acetate 1:1) to afford 2-bromo-N-(3-trifluoromethyl-phenyl)-acetamide (1.35 g, 100%). Mass spectrum (ESI) m/z: 280.0, 282.0. 1H NMR (400 MHz, DMSO-d6) δ ppm 3.93 (s, 2H), 7.31 (d, J=8.1 Hz, 1H), 7.44 (t, J=7.8 Hz, 1H), 7.63 (d, J=8.1 Hz, 1H), 7.93 (s, 1H), 10.57 (s, 1H).
Name
2-bromo-N-(3-trifluoromethyl-phenyl)-acetamide Bromoacetyl bromide
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step Two
Quantity
0.83 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrCC(Br)=O.[Br:6][CH2:7][C:8]([NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([F:20])([F:19])[F:18])[CH:12]=1)=[O:9].FC(F)(F)C1C=C(C=CC=1)N.C(N(CC)CC)C>C1COCC1>[Br:6][CH2:7][C:8]([NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([F:18])([F:19])[F:20])[CH:12]=1)=[O:9] |f:0.1|

Inputs

Step One
Name
2-bromo-N-(3-trifluoromethyl-phenyl)-acetamide Bromoacetyl bromide
Quantity
1.41 g
Type
reactant
Smiles
BrCC(=O)Br.BrCC(=O)NC1=CC(=CC=C1)C(F)(F)F
Step Two
Name
Quantity
0.77 g
Type
reactant
Smiles
FC(C=1C=C(N)C=CC1)(F)F
Name
Quantity
0.83 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 3 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (Silica, heptane/ethyl acetate 1:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrCC(=O)NC1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 68.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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